2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid

Description

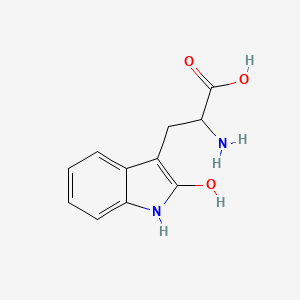

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUYGGXCASQWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for 2 Amino 3 2 Hydroxy 1h Indol 3 Yl Propanoic Acid

Strategies for Indole (B1671886) Ring Functionalization and Amino Acid Moiety Construction

The construction of the core structure of 2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid hinges on two key processes: the formation and functionalization of the indole ring system and the subsequent or concurrent attachment of the amino acid side chain.

Classic methods for indole synthesis, such as the Fischer and Bartoli indole syntheses, provide foundational routes to the core bicyclic structure. nih.gov However, these methods can sometimes lack regioselectivity, which is crucial for installing the hydroxyl group at the C-2 position. nih.gov Modern synthetic chemistry has therefore shifted towards post-synthesis functionalization of a pre-formed indole ring. C-H activation and functionalization have emerged as powerful tools, allowing for the direct introduction of substituents onto the indole scaffold, often with high selectivity. ub.edu For instance, various catalytic systems can target specific positions on the indole ring for arylation, alkylation, or other modifications. rsc.orgacs.org

Once the 2-hydroxyindole core is established, the amino acid side chain must be introduced at the C-3 position. Several strategies exist for this transformation:

Michael Addition: A common approach involves the Michael addition of the indole nucleus to an acrylic acid derivative. For example, reacting a 2-hydroxyindole with a precursor like methyl 2-acetamidoacrylate (dehydroalanine) can effectively build the required three-carbon amino acid chain at the C-3 position. nih.gov

Reaction with Substituted Propionates: Another method uses precursors such as 3-bromo-2-hydroxyimino-propionate, which can be attached to the indole 3-position, followed by reduction of the oxime to an amine and hydrolysis to the carboxylic acid. google.comfrontiersin.org

Enzymatic Synthesis: Biocatalytic methods, utilizing enzymes like tryptophan synthase (TrpB), offer a direct route by coupling a substituted indole with serine. acs.org Directed evolution of these enzymes has expanded their substrate scope to include functionalized indoles, providing a green and efficient alternative to traditional chemical synthesis. acs.org

These strategies provide a versatile toolkit for chemists to construct the fundamental skeleton of the target molecule.

Stereoselective Synthesis Approaches and Chiral Pool Utilization

Achieving the correct stereochemistry at the α-carbon of the amino acid moiety is paramount, as biological activity is often highly dependent on a specific enantiomer. Two principal strategies are employed to ensure this stereocontrol: utilizing the chiral pool and applying stereoselective catalytic methods.

The chiral pool refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials. In the context of amino acid synthesis, natural amino acids themselves are ideal precursors. For instance, a synthesis could begin with a naturally occurring, stereochemically defined amino acid, which is then elaborated to include the desired indole structure.

Stereoselective synthesis involves the creation of the desired stereocenter during the reaction sequence. This is often accomplished through asymmetric catalysis, where a chiral catalyst guides the reaction to preferentially form one enantiomer over the other. While the literature on the specific synthesis of this compound is sparse, methodologies for related compounds provide insight. For example, in the synthesis of 5-hydroxy-L-tryptophan, the stereochemistry of L-tryptophan is preserved by first reducing it to 2,3-dihydro-L-tryptophan, followed by an oxidation step that introduces the hydroxyl group without affecting the chiral center. google.com Similar strategies that modify the indole ring while protecting the existing stereocenter of a tryptophan derivative could be envisioned.

Modern Catalytic Methods and Reaction Conditions in Laboratory Synthesis

Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance under mild conditions. The synthesis of complex indole derivatives benefits greatly from a range of catalytic systems.

Transition-metal catalysis is particularly prominent.

Palladium catalysts are widely used for cross-coupling reactions and C-H activation, enabling the functionalization of the indole ring. researchgate.netacs.org For example, Pd-catalyzed reactions can facilitate the intramolecular annulation of substituted indole carboxamides. acs.org

Silver (Ag) and Gold (Au) catalysts are effective in activating alkynes, promoting cyclization reactions to form the indole core from precursors like o-alkynylanilines. whiterose.ac.uk Silver salts such as AgOTf and AgNO3 are noted for their ability to catalyze hydroamination and other cascade reactions under mild conditions. whiterose.ac.uk

Photoredox catalysis , often involving Iridium (Ir) or metal-free organic dyes like eosin (B541160) Y, has gained traction for its ability to generate radical intermediates under visible light irradiation. acs.orgresearchgate.net This allows for novel C-H functionalization reactions, such as the C-2 arylation of indoles with aryldiazonium salts, under exceptionally mild conditions. acs.org

Metal-free catalysis offers a sustainable alternative. Iodine, for instance, has been shown to catalyze the thioglycosylation at the C-2 position of the indole ring under mild conditions, demonstrating the potential for halogen-mediated electrophilic substitution. acs.org Brønsted and Lewis acids are also employed to catalyze key steps like the addition of indoles to aldehydes or imines. nih.gov

The choice of reaction conditions, including solvent, temperature, and additives, is crucial for optimizing yield and selectivity. Many modern catalytic reactions are designed to proceed at or near room temperature, using environmentally benign solvents. nih.gov

Interactive Table: Overview of Catalytic Systems in Indole Synthesis and Functionalization

| Catalyst Type | Metal/Reagent | Typical Reaction | Precursors | Reference |

|---|---|---|---|---|

| Transition Metal | Palladium (Pd) | C-H Activation, Cross-Coupling | Halogenated indoles, Indole carboxamides | researchgate.net, acs.org |

| Transition Metal | Silver (Ag) | Hydroamination, Cyclization | o-Alkynylanilines | whiterose.ac.uk |

| Photoredox | Iridium (Ir), Eosin Y | C-H Arylation | Indoles, Aryldiazonium salts | researchgate.net, acs.org |

| Metal-Free | Iodine (I₂) | Electrophilic Substitution | Indoles, Thioglycosides | acs.org |

| Acid/Base | Brønsted/Lewis Acids | Michael Addition, Condensation | Indoles, Aldehydes, Alkenes | nih.gov |

Development of Synthetic Precursors and Building Blocks for Analog Synthesis

The modular nature of modern synthesis allows for the creation of diverse libraries of tryptophan analogs through the use of various precursors and building blocks. The development of these starting materials is key to accessing a wide range of final compounds, including this compound.

For the indole core , common precursors include:

Substituted anilines and hydrazines: These are foundational starting materials for classical methods like the Fischer indole synthesis. nih.gov

o-Alkynylanilines: These are versatile precursors for metal-catalyzed cyclization reactions that form the indole ring. whiterose.ac.uk

Functionalized indoles: Pre-existing indoles bearing functional groups like halogens (e.g., 5-bromoindole) or vinyl groups (e.g., 2-vinylindoles) serve as platforms for further elaboration. nih.govgoogle.com A halogen can be used as a handle for cross-coupling reactions, while a vinyl group can participate in cycloadditions. nih.gov

For the amino acid moiety , key building blocks include:

Dehydroalanine derivatives: Methyl 2-acetamidoacrylate is a widely used building block that acts as a Michael acceptor for the indole nucleus. nih.gov

Substituted propanoates: Molecules like 3-bromo-2-hydroxyimino-propanoic acid ethyl ester provide a three-carbon chain that can be attached to the indole and subsequently converted into the amino acid functionality. google.com

Natural Amino Acids: Serine is used in enzymatic syntheses, while tryptophan itself can be chemically modified to create analogs. acs.orggoogle.com

By systematically varying the substituents on these precursors, chemists can synthesize a vast array of analogs, enabling the exploration of structure-activity relationships for various biological targets.

Interactive Table: Key Precursors for Tryptophan Analog Synthesis

| Moiety | Precursor/Building Block | Synthetic Utility | Reference |

|---|---|---|---|

| Indole Core | o-Alkynylanilines | Metal-catalyzed indole ring formation | whiterose.ac.uk |

| Indole Core | 2-Vinylindoles | Diels-Alder reactions for constrained analogs | nih.gov |

| Indole Core | Bromoindoles | Substrates for cross-coupling and functionalization | google.com |

| Amino Acid | Methyl 2-acetamidoacrylate | Michael acceptor for side-chain construction | nih.gov |

| Amino Acid | Serine | Substrate for enzymatic synthesis with TrpB | acs.org |

| Amino Acid | 3-bromo-2-hydroxyimino-propionate | Side-chain precursor via alkylation and reduction | google.com |

Enzymatic Transformations and Biocatalytic Applications of 2 Amino 3 2 Hydroxy 1h Indol 3 Yl Propanoic Acid

Characterization of Enzymes Interacting with Hydroxylated Tryptophan Derivatives

The enzymatic interaction with tryptophan and its hydroxylated forms is primarily orchestrated by a class of enzymes known as aromatic amino acid hydroxylases (AAAHs). nih.gov This superfamily includes tryptophan hydroxylase (TPH), phenylalanine hydroxylase (PAH), and tyrosine hydroxylase (TyrH), all of which are non-heme, iron-dependent monooxygenases. nih.govnih.gov They catalyze the insertion of a single oxygen atom from O2 into the aromatic ring of their amino acid substrates, a reaction that requires a tetrahydropterin (B86495) cofactor, such as tetrahydrobiopterin (B1682763) (BH4), which is oxidized during the process. nih.govwikipedia.org

Tryptophan hydroxylase (TPH) is the principal enzyme responsible for the initial and rate-limiting step in the biosynthesis of serotonin (B10506) and melatonin, catalyzing the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.orgwikipedia.org In mammals, two isoforms of TPH exist: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system. wikipedia.org These enzymes exist as homotetramers, with each monomer comprising a regulatory N-terminal domain and a catalytic C-terminal domain that houses the active site iron, coordinated by a (His)2(Glu) facial triad. nih.gov

Other enzymes also interact with the tryptophan indole (B1671886) ring. Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) are heme-containing enzymes that catalyze the first step in the kynurenine (B1673888) pathway, the major catabolic route for tryptophan, by cleaving the indole ring. nih.govnih.gov Additionally, flavin-dependent oxygenases, such as IacA from Caballeronia glathei, have been shown to convert indole-3-acetic acid into 2-hydroxyindole-3-acetic acid, indicating enzymatic activity at the 2-position of the indole ring. nih.gov Tryptophan side-chain oxidase (TSO) represents another class, which oxidizes the alpha carbon at the C3 position of the indole ring. nih.gov

Biotransformation Pathways and Enzyme Specificity Studies

The biotransformation of tryptophan is channeled into several key pathways, with the initial enzymatic step often determining the ultimate metabolic fate. The hydroxylation of L-tryptophan to 5-hydroxytryptophan by TPH is the gateway to the serotonin pathway. youtube.com This 5-HTP intermediate is subsequently decarboxylated to form the neurotransmitter serotonin (5-hydroxytryptamine). wikipedia.org

Enzyme specificity is a critical factor in these pathways. Tryptophan hydroxylase, for instance, readily hydroxylates both tryptophan and phenylalanine with similar kinetics, but its activity towards tyrosine is approximately 5,000 times slower. nih.gov Conversely, tyrosine hydroxylase prefers tyrosine as a substrate over phenylalanine by a factor of ten and over tryptophan by a factor of twenty-five. nih.gov This specificity ensures the fidelity of neurotransmitter synthesis pathways.

In contrast to the serotonin pathway, over 95% of tryptophan that is not used for protein synthesis is metabolized through the kynurenine pathway. nih.govnih.gov This pathway is initiated by either TDO or IDO, which catalyze the oxidative cleavage of the indole ring to produce N-formylkynurenine. youtube.com This divergence highlights how different initial enzymatic attacks on the tryptophan molecule lead to vastly different physiological outcomes. Studies on enzymes like IacA and IacE demonstrate pathways for the degradation of indole derivatives, where IacA hydroxylates the substrate, and IacE subsequently converts the intermediate into a dihydroxylated product, with the incorporated oxygen atom originating from water. nih.gov

Engineering of Enzyme Systems for Enhanced Conversion and Novel Reactions

Improving the efficiency, stability, and substrate specificity of enzymes is a central goal of protein engineering in biocatalysis. For the production of hydroxylated tryptophan derivatives, significant efforts have focused on modifying aromatic amino acid hydroxylases.

Semi-rational design and directed evolution have been employed to enhance the catalytic properties of these enzymes. In one study, active site saturation testing of human tryptophan hydroxylase 2 led to the development of the MT10 (H318E/H323E) mutant, which exhibited a 2.85-fold increase in catalytic efficiency (kcat/Km) over the wild-type enzyme for 5-HTP production. documentsdelivered.com

Another successful approach involves altering the substrate specificity of related hydroxylases. L-phenylalanine 4-hydroxylase from Chromobacterium violaceum, which has very low native activity towards L-tryptophan, was subjected to structure-based modification. nih.govresearchgate.net By targeting residues L101 and W180, which were predicted to influence substrate interaction, mutants with significantly enhanced L-tryptophan hydroxylation activity were created. The double mutant L101Y-W180F showed a 5.2-fold increase in its catalytic rate (kcat) compared to the wild-type enzyme. nih.govresearchgate.net

These engineering efforts demonstrate the potential to tailor enzyme function for specific biotechnological applications, leading to more efficient production of valuable compounds and the creation of novel biocatalytic reactions.

Table of Kinetic Parameters for Engineered Phenylalanine Hydroxylase

| Enzyme Variant | Target Residue(s) | kcat (s⁻¹) for L-Tryptophan Hydroxylation | Fold Increase vs. Wild-Type |

|---|---|---|---|

| Wild-Type | N/A | 0.40 | 1.0 |

| L101Y | Leucine 101 | 1.02 | 2.6 |

| W180F | Tryptophan 180 | 0.51 | 1.3 |

| L101Y-W180F | Leucine 101, Tryptophan 180 | 2.08 | 5.2 |

Data sourced from studies on L-phenylalanine 4-hydroxylase from Chromobacterium violaceum. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of 2 Amino 3 2 Hydroxy 1h Indol 3 Yl Propanoic Acid

Investigation of Receptor Binding and Ligand-Protein Interactions in vitro and in silico

Currently, there is a notable lack of specific in vitro and in silico studies focused on the receptor binding profile of 2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid. However, research on structurally similar indole (B1671886) derivatives, such as 5-hydroxytryptophan (B29612) (5-HTP), which is a direct precursor to the neurotransmitter serotonin (B10506), provides a framework for potential interactions.

Computational docking studies are instrumental in predicting the binding affinities and modes of interaction between a ligand and a protein. Such in silico analyses for this compound would be invaluable in identifying potential protein targets and guiding further experimental validation. The binding interactions of related indole compounds often involve hydrogen bonding and hydrophobic interactions with the amino acid residues within the binding pockets of receptors.

It is important to distinguish this compound from its more extensively studied isomer, 5-hydroxytryptophan (5-HTP), which has the IUPAC name 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid. webmd.com While both are hydroxylated derivatives of tryptophan, the position of the hydroxyl group on the indole ring can significantly influence their pharmacological properties, including receptor affinity and selectivity.

Modulation of Enzyme Activity and Biochemical Pathways

The metabolic pathway of tryptophan is a critical area of investigation for understanding the action of its derivatives. The synthesis of serotonin, a key neurotransmitter, from tryptophan involves a two-step enzymatic process. The first and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by the enzyme tryptophan hydroxylase (TPH). nih.gov Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase to produce serotonin. nih.gov

Given that this compound is a hydroxylated form of tryptophan, it is plausible that it could interact with enzymes involved in the tryptophan metabolic pathway. However, specific data on its role as a substrate or inhibitor for enzymes like tryptophan hydroxylase or aromatic L-amino acid decarboxylase are not currently available.

The activity of tryptophan hydroxylase itself is subject to regulation. For instance, in silico analyses of tryptophan hydroxylase 2 (TPH2), the isoform predominantly found in the brain, have been conducted to understand how genetic variants can affect its function and potentially lead to psychiatric disorders. nih.govnih.gov Such studies highlight the importance of the enzyme's structure and flexibility in its catalytic activity. nih.govnih.gov

Cellular Signaling Pathways and Cascade Effects in Model Systems

The influence of tryptophan metabolites on cellular signaling pathways is an active area of research. While direct evidence for the effects of this compound on specific signaling cascades is scarce, studies on related indole compounds suggest potential areas of interaction.

For instance, indole derivatives produced by gut microbiota can activate the aryl hydrocarbon receptor (AhR), a transcription factor that plays a role in regulating immune responses and intestinal homeostasis. frontiersin.org Furthermore, some indole compounds have been shown to influence inflammatory pathways. The transcription factor NF-κB is a key regulator of inflammation, and its activity can be modulated by various cellular signals. nih.gov

The mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. The potential for tryptophan metabolites to modulate these pathways warrants further investigation to elucidate the full spectrum of their cellular effects.

Role in Oxidative Stress Response and Antioxidant Research (Molecular Basis)

Indole compounds, including derivatives of tryptophan, are known to possess antioxidant properties. taylorandfrancis.com The electron-rich indole ring is capable of scavenging free radicals, thereby mitigating oxidative damage to cellular components. taylorandfrancis.com The antioxidant activity of these molecules is often attributed to their ability to donate a hydrogen atom from the nitrogen atom of the indole ring, which stabilizes the resulting radical through resonance. taylorandfrancis.com

Studies on various hydroxyindoles have demonstrated their ability to protect neuronal cells from ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. nih.gov This protective effect is linked to their radical-trapping antioxidant activity. nih.gov The position of the hydroxyl group on the indole ring appears to be a critical determinant of this antioxidant and anti-ferroptotic efficacy. nih.gov For example, 3-hydroxyindole has been shown to be a potent inhibitor of ferroptosis in neuronal cell lines. nih.gov

The antioxidant properties of melatonin, a downstream metabolite of serotonin, are well-documented. wikipedia.org Melatonin and its metabolites act as direct free radical scavengers and also stimulate the expression of antioxidant enzymes. wikipedia.org Given that this compound is a hydroxylated tryptophan derivative, it is likely to exhibit antioxidant activity, although the precise molecular mechanisms and its efficacy compared to other hydroxyindoles require further experimental validation.

Impact on Neurotransmitter Precursor Dynamics (Molecular and Cellular Research)

The most well-established role of hydroxylated tryptophan derivatives is in the context of neurotransmitter synthesis. As previously mentioned, 5-hydroxytryptophan (5-HTP) is the immediate precursor to the neurotransmitter serotonin. webmd.com The availability of tryptophan in the brain is a key factor influencing the rate of serotonin synthesis. mdpi.com

The conversion of tryptophan to 5-HTP by tryptophan hydroxylase is the rate-limiting step in this pathway. mdpi.com Therefore, compounds that can bypass this step, such as 5-HTP itself, can directly increase serotonin levels in the central nervous system. webmd.com This has led to the clinical use of 5-HTP for conditions thought to be related to serotonin deficiency. webmd.com

The transport of tryptophan and its derivatives across the blood-brain barrier is a critical factor in their neurological effects. These amino acids are transported by the large neutral amino acid transporter, which also transports other amino acids such as phenylalanine, tyrosine, and the branched-chain amino acids. mdpi.com Competition for this transporter can affect the brain's uptake of tryptophan and consequently the rate of serotonin synthesis. mdpi.com

While the direct role of this compound as a neurotransmitter precursor has not been explicitly detailed, its structural similarity to 5-HTP suggests it could potentially influence the serotonin pathway, either by interacting with the enzymes involved or by affecting the transport of tryptophan and 5-HTP.

Advanced Analytical and Spectroscopic Methodologies in Research on 2 Amino 3 2 Hydroxy 1h Indol 3 Yl Propanoic Acid

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS/MS, LC-MS)

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the separation and quantification of 2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid from complex biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide the necessary resolving power to separate this analyte from a multitude of other tryptophan metabolites and endogenous compounds. nih.gov

Reversed-phase HPLC (RP-HPLC) is a commonly employed technique, though alternative methods like hydrophobic interaction chromatography (HIC) offer different selectivity that can be advantageous for resolving native peptides from their oxidized forms. chromatographyonline.com For enhanced separation and quantification, these liquid chromatography (LC) systems are frequently coupled with tandem mass spectrometry (MS/MS). This combination, known as LC-MS or LC-MS/MS, offers exceptional sensitivity and specificity. rsc.org For instance, UHPLC coupled to a quadrupole Orbitrap tandem mass spectrometer with electrospray ionization (ESI) has been successfully used for the comprehensive profiling of tryptophan metabolites. rsc.org While HPLC with UV detection is a viable option, it can suffer from lower selectivity due to interference from other compounds present in biological samples. nih.gov

Table 1: Exemplary Chromatographic Conditions for Tryptophan Metabolite Analysis

| Parameter | Condition | Reference |

| Technique | UHPLC-MS/MS | rsc.org |

| Column | C18 Reversed-Phase | mdpi.com |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724), often with additives like formic acid | nih.gov |

| Detection | Tandem Mass Spectrometry (e.g., Quadrupole Orbitrap) | rsc.org |

| Ionization Mode | Electrospray Ionization (ESI) | rsc.org |

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, FTIR, UV-Vis, Raman)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. ¹H NMR provides information on the number and chemical environment of protons, revealing signals corresponding to the aromatic protons of the indole (B1671886) ring, the α- and β-protons of the amino acid side chain, and the protons of the amino and carboxyl groups. arkat-usa.orgdocbrown.info ¹³C NMR complements this by identifying the carbon skeleton of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amine and indole ring, the C=O stretch of the carboxylic acid, and various C-H, C-C, and C-N bonds within the structure.

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy is useful for detecting the indole chromophore. The indole ring system gives rise to characteristic absorption maxima, which can be used for quantification and to monitor reactions.

Raman Spectroscopy : Raman spectroscopy provides complementary vibrational information to FTIR. It is particularly sensitive to the non-polar bonds of the aromatic indole ring, offering a distinct spectral fingerprint for the molecule.

Table 2: Expected Spectroscopic Features for Structural Elucidation

| Technique | Expected Data/Features | Purpose |

| ¹H NMR | Signals for aromatic, aliphatic (α-CH, β-CH₂), amine (NH₂), carboxyl (COOH), and hydroxyl (OH) protons with specific chemical shifts and coupling patterns. | Confirms proton framework and connectivity. arkat-usa.orgdocbrown.info |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and aliphatic carbons. | Elucidates the carbon skeleton of the molecule. |

| FTIR | Characteristic stretching and bending vibrations for O-H, N-H, C=O, C-O, C-N, and aromatic C=C bonds. | Identifies key functional groups. |

| UV-Vis | Absorption maxima characteristic of the substituted indole ring system. | Confirms the presence of the indole chromophore. |

| Raman | Vibrational modes corresponding to the indole ring and other functional groups. | Provides a complementary molecular fingerprint. |

Mass Spectrometry Approaches for Metabolite Identification and Profiling

Mass spectrometry (MS) is a highly sensitive technique critical for the identification and profiling of this compound, especially when dealing with low-abundance species in complex mixtures. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used that allows the analysis of intact molecular ions. researchgate.net

High-resolution mass spectrometry (HRMS), for example, using Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. rsc.org Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns by subjecting the parent ion to collision-induced dissociation (CID). mdpi.com The resulting fragment ions provide detailed structural information, helping to confirm the identity of the analyte and distinguish it from isomers. researchgate.net For instance, fragmentation would likely involve losses of water (H₂O), carbon monoxide (CO), and parts of the amino acid side chain, providing a unique fingerprint for the molecule. researchgate.netmdpi.com

Table 3: Mass Spectrometry Parameters for Tryptophan Metabolite Analysis

| Parameter | Method/Technique | Application | Reference |

| Ionization | Electrospray Ionization (ESI) | Generates intact molecular ions from solution. | researchgate.net |

| Analysis Mode | Parallel Reaction Monitoring (PRM) | High-resolution and accurate-mass-based targeted quantification. | rsc.org |

| Fragmentation | Collision-Induced Dissociation (CID) | Generates structural fragments for identification in MS/MS. | mdpi.com |

| Mass Analyzer | Quadrupole Orbitrap, TOF | Provides high-resolution and accurate mass measurements. | chromatographyonline.comrsc.org |

Chiral Analysis Methods for Enantiomeric Purity Assessment

Since this compound contains a chiral center at the α-carbon, distinguishing between its enantiomers (L- and D-forms) is often a critical aspect of research. Chiral analysis methods are employed to separate and quantify these stereoisomers.

One primary approach is chiral HPLC, which utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Cinchona alkaloid-based zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), have proven effective for the enantiomeric separation of tryptophan derivatives and metabolites. nih.govla-press.org Another technique is chiral capillary electrochromatography, which can also be used for enantioseparation. researchgate.net

An alternative strategy involves pre-column derivatization with a chiral derivatizing agent (CDA). mdpi.com This reaction converts the enantiomers into diastereomers, which can then be separated on a standard, non-chiral stationary phase (e.g., C18). nih.gov This indirect approach, often coupled with LC-MS/MS, enhances detection capabilities and allows for the enantioselective quantification of amino acids in biological samples. mdpi.com

Table 4: Methods for Enantiomeric Purity Assessment

| Method | Principle | Key Components/Reagents | Reference |

| Chiral HPLC | Direct separation based on differential interaction with a chiral stationary phase. | Chiral Stationary Phases (CSPs), e.g., Cinchona alkaloid-based zwitterionic CSPs. | nih.govnih.govla-press.org |

| Chiral Derivatization | Conversion of enantiomers into diastereomers followed by separation on an achiral column. | Chiral Derivatizing Agents (CDAs), e.g., NBD-F followed by a chiral column or OPA with a chiral thiol like N-acetyl-L-cysteine. | mdpi.comnih.gov |

| Capillary Electrochromatography | Separation based on differential migration in an electric field within a capillary containing a chiral selector. | Chiral selectors in the mobile phase or coated on the capillary wall. | researchgate.net |

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is paramount for achieving reliable and accurate analytical results, as it aims to extract the analyte of interest from the complex sample matrix and remove interfering substances. usp.org For biological fluids like plasma or serum, a common first step is protein precipitation, often using organic solvents like acetonitrile or methanol, to remove large proteins. rsc.org Other techniques to remove buffer components such as salts and detergents include dialysis, centrifugal ultrafiltration, and solid-phase extraction (SPE). usp.org

Derivatization is a chemical modification strategy often employed to improve the analytical characteristics of amino acids. ut.ee Pre-column derivatization can enhance the chromatographic retention of polar amino acids on reversed-phase columns and increase detection sensitivity, particularly for fluorescence or MS detection. chromatographyonline.com Common derivatization reagents include o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol, and the Waters AccQ•Tag™ reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), which reacts with both primary and secondary amines. chromatographyonline.comwaters.com These strategies are crucial for developing robust and sensitive methods for the analysis of this compound.

Table 5: Common Sample Preparation and Derivatization Strategies

| Strategy | Description | Purpose | Reference |

| Protein Precipitation | Addition of an organic solvent (e.g., acetonitrile) to precipitate and remove proteins from biological fluids. | Removal of major interfering macromolecules. | rsc.org |

| Solid-Phase Extraction (SPE) | Use of a solid sorbent to selectively adsorb the analyte or interferences, allowing for purification and concentration. | Sample clean-up and enrichment. | creative-proteomics.com |

| Acid Hydrolysis | Use of strong acid (e.g., 6 M HCl) to release amino acids from proteins or peptides (not typically for free metabolite analysis). | To determine total amino acid composition. | creative-proteomics.combiosyn.com |

| OPA Derivatization | Reaction with o-phthaldialdehyde and a thiol to form a fluorescent derivative. | Enhance fluorescence detection and chromatographic retention. | chromatographyonline.com |

| AccQ•Tag™ Derivatization | Reaction with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. | Stabilizes the amino acid and allows for UV or MS detection. | waters.com |

Theoretical and Computational Chemistry Studies of 2 Amino 3 2 Hydroxy 1h Indol 3 Yl Propanoic Acid

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in elucidating the electronic structure and reactivity of 2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid.

DFT calculations can be used to determine the molecule's optimized geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). researchgate.net The distribution of electron density, as revealed by Mulliken charges, can indicate the most reactive sites within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

TD-DFT calculations are employed to predict the electronic absorption spectra of the molecule. functmaterials.org.ua These calculations can provide information on the vertical excitation energies and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis spectra. mdpi.com The nature of the electronic transitions, such as π-π* or n-π* transitions, can also be identified, offering insights into the photophysical properties of the compound. functmaterials.org.ua

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT and TD-DFT calculations on this compound.

| Parameter | Calculated Value | Method |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| Energy Gap (ΔE) | 4.6 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

| First Excitation Energy (λmax) | 285 nm | TD-DFT/B3LYP/6-31G |

| Oscillator Strength (f) | 0.12 | TD-DFT/B3LYP/6-31G |

Note: The values in this table are hypothetical and serve as an illustration of the data generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its conformational landscape and its interactions with biological macromolecules, such as proteins. nih.gov

By simulating the molecule in a solvent environment (typically water), researchers can observe how it folds and what are its preferred three-dimensional structures. nih.gov This is crucial for understanding how the molecule might fit into the binding site of a protein. The simulations can reveal the flexibility of different parts of the molecule and the time scales of conformational changes.

When studying ligand-target interactions, the amino acid derivative is placed in the binding site of a target protein, and the system is simulated for an extended period. biorxiv.org These simulations can reveal the key amino acid residues involved in the binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the ligand-protein complex. nih.gov The root mean square deviation (RMSD) of the ligand's position can be monitored to assess its stability within the binding pocket.

A hypothetical table summarizing potential findings from an MD simulation is presented below.

| Simulation Parameter | Observation |

| Simulation Time | 100 ns |

| Dominant Conformation | Extended side chain |

| Key Interacting Residues (in a hypothetical protein) | Asp120, Phe256, Arg301 |

| Predominant Interaction Types | Hydrogen bonds, π-stacking |

| Average Ligand RMSD in Binding Site | 1.5 Å |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Docking Studies for Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies are primarily used to predict its binding mode and affinity to a specific protein target. nih.govscienceopen.com

The process involves placing the 3D structure of the amino acid derivative (the ligand) into the binding site of a protein (the receptor) and evaluating the different possible binding poses. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol). researchgate.net Lower binding energies generally indicate a more favorable interaction.

These studies can help in identifying potential biological targets for the compound and in understanding the structural basis of its activity. The results of docking can guide further experimental studies and the design of more potent analogs.

An example of a data table from a molecular docking study is shown below.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Tryptophan Hydroxylase | -8.2 | Tyr235, Thr265, Glu317 |

| Serotonin (B10506) Receptor | -7.5 | Ser159, Trp336, Phe340 |

| Indoleamine 2,3-Dioxygenase | -9.1 | Arg243, Ser167, His346 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational models. jcgtm.org

As mentioned earlier, TD-DFT is a common method for predicting UV-Vis spectra. functmaterials.org.ua Additionally, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can aid in the assignment of experimental spectral bands.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using quantum chemical methods. jcgtm.org By comparing the predicted NMR spectra with experimental data, the accuracy of the computed molecular structure can be assessed. Discrepancies between predicted and experimental spectra can point to specific structural features or environmental effects that were not accounted for in the computational model.

A sample table comparing theoretical and hypothetical experimental spectroscopic data is provided below.

| Spectroscopic Property | Predicted Value | Hypothetical Experimental Value |

| UV-Vis λmax | 285 nm | 288 nm |

| IR N-H Stretch | 3450 cm⁻¹ | 3445 cm⁻¹ |

| ¹H NMR (α-proton) | 4.2 ppm | 4.1 ppm |

| ¹³C NMR (indole C2) | 125 ppm | 124.5 ppm |

Note: The experimental values in this table are hypothetical.

Cheminformatics and Machine Learning Approaches in Compound Research

Cheminformatics and machine learning are increasingly being used in the study of amino acids and their derivatives. amerigoscientific.comdrugdesign.org These approaches leverage large datasets of chemical and biological information to build predictive models.

For this compound, cheminformatics tools can be used to calculate a wide range of molecular descriptors, such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These descriptors are important for predicting the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Machine learning models, trained on data from other amino acid derivatives, can be used to predict various properties of the target molecule, such as its biological activity against a particular target or its potential toxicity. nih.govuchicago.edu For example, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to correlate specific structural features of indole (B1671886) derivatives with their binding affinity to a particular receptor. drugdesign.org These in silico predictions can help prioritize compounds for experimental testing and accelerate the drug discovery process. mdpi.com

A hypothetical table of cheminformatics-derived properties is presented below.

| Property | Predicted Value | Method |

| Molecular Weight | 220.21 g/mol | - |

| logP | 0.8 | Cheminformatics Software |

| Polar Surface Area | 89.5 Ų | Cheminformatics Software |

| Hydrogen Bond Donors | 4 | Cheminformatics Software |

| Hydrogen Bond Acceptors | 4 | Cheminformatics Software |

| Predicted Bioactivity Score (Hypothetical Target) | 0.65 | Machine Learning Model |

Note: The values in this table are for illustrative purposes.

Derivatives and Structure Activity Relationship Sar Investigations of 2 Amino 3 2 Hydroxy 1h Indol 3 Yl Propanoic Acid

Rational Design and Synthesis of Analogs and Conjugates

The rational design of analogs of indole-propanoic acid derivatives is a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. This process often involves the strategic modification of the core indole (B1671886) scaffold, the amino acid side chain, and the propanoic acid moiety.

One common approach is the synthesis of Schiff bases from tryptophan, a structurally similar compound, by reacting it with various aldehydes. For instance, Schiff bases have been synthesized from tryptophan and aldehydes such as salicylaldehyde, terephthalaldehyde, and chlorobenzaldehydes. orientjchem.org These reactions typically involve the condensation of the primary amine of the amino acid with the carbonyl group of the aldehyde, leading to the formation of an imine or azomethine group. The resulting Schiff bases can then be further modified or complexed with polymers. orientjchem.org

Another strategy involves the synthesis of 2-aminopropyl-3-indole acetic and propionic acid derivatives. These syntheses can start from a diester precursor, such as 3-[(3-methoxycarbonylmethyl)-indol-2-yl] propionic acid methyl ester, and proceed through chemoselective functional group manipulations. researchgate.net For example, the carboxylic acid function can be activated and then reacted with various amines to yield a range of ester amides. researchgate.net

Conjugation with other molecules is also a widely used strategy. Amino acids can be conjugated with natural compounds to improve their therapeutic properties. mdpi.com The synthesis of such conjugates often involves creating an amide or ester linkage between the amino acid and the bioactive molecule. For example, piperine (B192125) has been converted to piperic acid and then conjugated to amino acids to produce piperoyl-amino acid methyl ester conjugates. mdpi.com Similarly, oleanolic acid has been conjugated with Cbz-protected amino acids via ester condensation. mdpi.com

The following table provides examples of synthesized analogs and conjugates of related indole-containing compounds.

| Derivative Type | Starting Materials | Key Reaction | Resulting Compound Example |

| Schiff Base | Tryptophan, Salicylaldehyde | Condensation | 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid orientjchem.org |

| Amide Derivative | 3-[(3-methoxycarbonylmethyl)-indol-2-yl] propionic acid methyl ester, Benzylamine | Amidation | Ester amide of 2-aminopropyl-3-indole propionic acid researchgate.net |

| Amino Acid Conjugate | Piperine, Glycine | Amide bond formation | Piperoyl-glycine methyl ester conjugate mdpi.com |

| Amino Acid Conjugate | Oleanolic acid, Cbz-Leucine | Ester condensation | Oleanolic acid-Leucine conjugate mdpi.com |

In Vitro Assessment of Derivative Interactions with Biological Targets

The biological activity of newly synthesized derivatives is evaluated through a variety of in vitro assays to determine their potential as therapeutic agents. These assays are crucial for understanding the interactions of the compounds with their biological targets and for establishing a preliminary structure-activity relationship.

For indole-based Schiff bases, antimicrobial activity is a common focus of investigation. The Kirby-Bauer agar (B569324) well diffusion method is frequently employed to assess the antibacterial and antifungal properties of these compounds against a panel of pathogenic microorganisms. orientjchem.org In addition to general antimicrobial screening, specific assays such as anti-tubercular activity assessments are also performed. orientjchem.org

In the context of cancer research, the inhibitory activity of derivatives against specific enzymes involved in tumor progression is a key area of study. For example, novel 2-amino-1,4-naphthoquinone amide-oxime derivatives have been synthesized and evaluated as dual inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are significant targets in the tumor microenvironment. mdpi.com The inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC50) value. mdpi.com Direct binding to the target proteins can be confirmed using techniques like surface plasmon resonance analysis. mdpi.com

The following table summarizes the in vitro biological activities of some indole-propanoic acid derivatives and related compounds.

| Compound/Derivative | Biological Target/Assay | Result | Reference |

| Indole-based Schiff bases | Antimicrobial activity (Kirby-Bauer) | Remarkable antimicrobial activity | orientjchem.org |

| 2-amino-1,4-naphthoquinone amide-oxime derivative (NK3) | IDO1 Inhibition | IC50 = 0.06 µM | mdpi.com |

| 2-hydroxy-1H-indene-1,3(2H)-dione derivatives (9a, 9b, 9c, 7b) | FGFR1 Inhibition | IC50 = 5.7, 3.3, 4.1, and 3.1 µM, respectively | pensoft.net |

Computational Approaches to SAR Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in understanding the relationship between the chemical structure of a compound and its biological activity. These in silico techniques can predict the activity of novel compounds and guide the rational design of more potent derivatives.

Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) studies are employed. 2D-QSAR models correlate biological activity with physicochemical properties and topological indices of the molecules. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), consider the three-dimensional structure of the molecules and their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. mdpi.comresearchgate.net

For a series of (R)-2-((2-(1H-indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives with human β3-adrenergic activity, a combined 2D- and 3D-QSAR study was performed. mdpi.com The best models were selected based on high squared correlation coefficient (q²) values, which indicate good internal predictive ability. These models revealed that steric, hydrogen-bond donor, and hydrogen-bond acceptor properties were major contributors to the biological activity. mdpi.com

Molecular docking is another powerful computational tool used to predict the binding mode of a ligand within the active site of a target protein. This technique provides insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, molecular docking studies of novel 1H-3-indolyl derivatives have been used to propose their mechanism of action as cytochrome c peroxidase inhibitors. semanticscholar.org

The table below presents key parameters from a QSAR study on a series of β3 adrenergic agonists with an indole-alkylamine structure.

| QSAR Model | Statistical Parameter | Value | Significance |

| CoMSIA Model 15 | q² | 0.639 | High internal predictive power mdpi.com |

| CoMSIA Model 30 | q² | 0.626 | High internal predictive power mdpi.com |

| 2D-QSAR | r² | Not specified | Goodness of fit of the model |

Impact of Structural Modifications on Molecular Interactions and Bioactivity

The modification of the chemical structure of 2-amino-3-(1H-indol-3-yl)propanoic acid (tryptophan) and its analogs can have a profound impact on their molecular interactions and biological activity. By systematically altering different parts of the molecule, researchers can fine-tune its properties to achieve desired therapeutic effects.

For instance, the synthesis of Schiff bases by modifying the amino group of tryptophan introduces an imine functionality, which can significantly alter the electronic and steric properties of the molecule, leading to enhanced antimicrobial activity. orientjchem.org The nature of the aldehyde used in the synthesis (e.g., containing hydroxyl or chloro substituents) further influences the bioactivity of the resulting Schiff base. orientjchem.org

In the development of β3-adrenergic receptor agonists, modifications to the indole-alkylamine scaffold have been explored to improve affinity and selectivity. mdpi.com QSAR studies have indicated that steric bulk, hydrogen bonding capacity, and lipophilicity are critical factors. For example, the presence of hydrogen-bond donors and acceptors at specific positions can enhance the interaction with the receptor. mdpi.com

The following table illustrates how specific structural modifications can influence the biological activity of indole-propanoic acid derivatives and related compounds.

| Structural Modification | Parent Compound | Modified Derivative | Impact on Bioactivity |

| Formation of Schiff Base | Tryptophan | 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid | Enhanced antimicrobial activity orientjchem.org |

| Introduction of specific substituents | Indole-alkylamine scaffold | Derivatives with varied steric and electronic properties | Modulation of β3-adrenergic receptor agonism mdpi.com |

| Conjugation with a natural product | Piperine | Piperoyl-amino acid conjugates | Potential for antileishmanial and anticancer activity mdpi.com |

Future Directions and Emerging Research Avenues for 2 Amino 3 2 Hydroxy 1h Indol 3 Yl Propanoic Acid

Exploration of Novel Biosynthetic Routes and Synthetic Biology Applications

The production of 2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid is not known to be a major natural metabolic pathway. The biosynthesis of 5-hydroxytryptophan (B29612) is catalyzed by the enzyme tryptophan hydroxylase (TPH), which specifically targets the C5 position of the indole (B1671886) ring. nih.gov Therefore, generating the 2-hydroxy isomer will likely require novel enzymatic or synthetic biology approaches.

Future research should focus on two primary strategies:

Enzyme Engineering and Discovery : A key avenue is the modification of existing aromatic amino acid hydroxylases (AAHs). These enzymes utilize a non-heme iron center and a tetrahydropterin (B86495) cofactor to activate molecular oxygen, forming a highly reactive Fe(IV)O intermediate that hydroxylates the aromatic substrate via electrophilic substitution. nih.gov By applying site-directed mutagenesis to the active site residues of an enzyme like TPH, it may be possible to alter its regioselectivity to favor hydroxylation at the C2 position instead of C5. Alternatively, bioprospecting efforts could screen microbial genomes for novel dioxygenases or hydroxylases that naturally produce this compound.

Engineered Microbial Systems : Once a suitable enzyme is identified or engineered, it can be integrated into a microbial chassis like Escherichia coli or Saccharomyces cerevisiae for sustainable production. Building on established synthetic biology workflows for producing compounds like 5-HTP from simple carbon sources, a whole-cell biocatalyst could be developed. researchgate.net This would involve expressing the engineered hydroxylase alongside pathways for the synthesis and regeneration of the necessary pterin (B48896) cofactor, creating an efficient and contained biosynthetic factory. researchgate.net

| Strategy | Description | Key Enabling Technologies |

| Enzyme Engineering | Altering the active site of known tryptophan hydroxylases to change regioselectivity from C5 to C2. | Site-Directed Mutagenesis, Directed Evolution, Computational Enzyme Design |

| Bioprospecting | Screening diverse microbial environments for novel enzymes capable of C2-hydroxylation of tryptophan. | Metagenomics, High-Throughput Screening Assays |

| Synthetic Biology | Developing microbial strains (E. coli, yeast) to overproduce the target compound from simple feedstocks. | Plasmid-based Gene Expression, Metabolic Engineering, Fermentation Optimization |

Advanced Mechanistic Studies at Atomic and Molecular Resolution

Understanding how this compound interacts with biological systems requires detailed structural and mechanistic investigation at the molecular level. Should this compound be found to interact with specific proteins, such as enzymes or receptors, advanced biophysical techniques will be crucial for elucidating the nature of these interactions.

Key research avenues include:

High-Resolution Structural Biology : Techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) can provide atomic-resolution structures of the compound bound to its biological targets. Such studies have been instrumental in revealing how inhibitors bind to tryptophan hydroxylase, inducing conformational changes and blocking substrate access. nih.govfrontiersin.org Similar structural data for this compound would reveal its precise binding mode, orientation, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern its affinity and specificity.

Computational and Quantum Chemistry : Molecular dynamics (MD) simulations can predict the binding stability and conformational dynamics of the compound within a protein's active site. frontiersin.org Furthermore, quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of the molecule, predicting its reactivity and helping to elucidate potential enzymatic mechanisms involving its formation or degradation. rsc.org These computational approaches can also help predict how the 2-hydroxy group influences the molecule's properties compared to tryptophan or other isomers. nih.gov

Development of Innovative Analytical Tools for In Situ Detection and Imaging

To study the dynamics of this compound in its native biological context, such as within living cells or tissues, the development of highly sensitive and specific analytical tools is essential.

Future efforts should concentrate on:

Advanced Mass Spectrometry : Developing targeted quantitative methods using ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) is a priority. researchgate.net This would allow for the precise measurement of the compound's concentration in complex biological samples like plasma, urine, and tissue extracts. rsc.orgacs.org Furthermore, mass spectrometry imaging (MSI) could be adapted to map the spatial distribution of the compound within tissue sections, providing critical insights into its localization in specific cell types or anatomical regions.

Customized Fluorescent Probes : The indole scaffold is inherently fluorescent, making it an excellent starting point for the rational design of chemical probes. nih.gov A promising research direction is the synthesis of novel small-molecule fluorescent probes that exhibit a selective response—such as a change in fluorescence intensity or a wavelength shift—upon binding to this compound. Such probes would enable real-time imaging of the compound in living cells using fluorescence microscopy, helping to track its uptake, trafficking, and localization within subcellular compartments like mitochondria or lysosomes. researchgate.netnih.gov

Integration of Omics Data for Comprehensive Systems-Level Understanding

Understanding the broader biological impact of this compound requires a holistic, systems-level approach. The integration of multiple "omics" datasets can provide a comprehensive picture of the cellular response to this molecule, revealing the pathways it modulates and its functional context. nih.gov

A multi-omics workflow would involve:

Data Acquisition : Exposing a biological system (e.g., cell culture or an organism) to the compound and collecting global data on changes in gene expression (transcriptomics), protein abundance (proteomics), and the small-molecule metabolite profile (metabolomics). creative-proteomics.comnih.gov

Bioinformatic Integration : Utilizing computational tools to integrate these disparate datasets. nih.govfrontiersin.org This approach can identify correlations between changes in specific transcripts, proteins, and metabolites, allowing researchers to reconstruct the metabolic and signaling pathways perturbed by the compound. researchgate.net For instance, this could reveal if the compound's presence upregulates specific enzymes, alters key metabolic nodes, or triggers particular signaling cascades. This systems biology approach provides a powerful, unbiased method for generating new hypotheses about the compound's function. researchgate.net

| Omics Technology | Information Provided | Potential Application for this compound |

| Transcriptomics | Measures the abundance of all RNA transcripts (gene expression). | Identify genes and pathways whose expression is altered by the compound. |

| Proteomics | Measures the abundance of all proteins. | Identify changes in protein levels, including enzymes involved in its metabolism or proteins it may bind to. |

| Metabolomics | Measures the abundance of all small-molecule metabolites. | Quantify the compound itself and identify downstream metabolic products or related pathway perturbations. |

| Multi-Omics Integration | Combines all datasets to build a comprehensive model of cellular response. | Elucidate the compound's mechanism of action and its overall impact on cellular physiology. |

Potential for Advanced Materials and Chemical Tool Development (Non-Pharmaceutical)

Beyond its potential biological roles, the unique chemical structure of this compound makes it an attractive building block for non-pharmaceutical applications in material science and chemical biology.

Promising future directions include:

Novel Polymer Synthesis : The indole ring is a rigid, aromatic unit that can impart high thermal stability and desirable optical properties to polymers. rsc.orgmaterialsciencejournal.org The presence of three distinct functional groups on this compound—a carboxylic acid, an amine, and a hydroxyl group—makes it a versatile monomer for polymerization. It could be used to synthesize novel bio-based polyesters, polyamides, or polyethers with enhanced rigidity and potentially unique fluorescent or conductive properties, expanding the library of sustainable, high-performance materials. ajchem-a.comresearchgate.netnih.gov

Development of Chemical Tools : Tryptophan derivatives are valuable scaffolds for creating chemical tools to probe biological processes. lookchem.comnih.govchim.it The 2-hydroxy-indole moiety could be incorporated into probes designed to study specific enzyme classes, or the entire molecule could be functionalized with reporter tags (e.g., fluorophores, biotin) or cross-linking agents. These tools would be invaluable for identifying the compound's binding partners and interrogating its mechanism of action in complex biological systems.

Table of Mentioned Compounds

| Common Name / Trivial Name | IUPAC Name |

| This compound | This compound |

| Tryptophan | 2-amino-3-(1H-indol-3-yl)propanoic acid |

| 5-Hydroxytryptophan (5-HTP) | 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

| Serotonin (B10506) | 5-hydroxy-3-(2-aminoethyl)-1H-indole |

| Escherichia coli | Not Applicable (Organism) |

| Saccharomyces cerevisiae | Not Applicable (Organism) |

Q & A

Q. How to design stability studies under accelerated degradation conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative agents (H₂O₂).

- Analytical Monitoring : Track degradation products via UPLC-MS and assign structures using high-resolution MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.